Chlorodiphenylacetic acid
Overview
Description
Chlorodiphenylacetic acid is a chemical compound with the molecular formula C14H11ClO2 . It’s used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using various analytical techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. These properties can include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Scientific Research Applications
Reaction with Thiourea
Chlorodiphenylacetic acid reacts with thiourea under specific conditions, forming 5,5-diphenylpseudothiohydantoin and other secondary products. This reaction is significant for understanding the chemical properties and potential applications of this compound in synthetic chemistry (Rahman & Gatica, 2010).
Herbicide Toxicity Studies
While this compound itself is not a widely studied herbicide, related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) have been extensively researched. Studies focus on the environmental impact and toxicity of these herbicides, offering insights into potential ecological and health implications of similar compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Use in Plant Growth Studies
The use of this compound in studying plant growth and herbicidal activity is linked to its structural similarity to phenoxyacetic acids, which are known to affect plant growth. This research provides foundational knowledge on how this compound might interact with plant systems (Blackman, 1945).
Analytical Chemistry Applications
This compound and related chlorophenoxy acids are subjects of analytical studies, particularly for developing methods to detect and quantify these compounds in environmental samples, such as water. This research is crucial for monitoring and managing the environmental presence of these compounds (Wintersteiger, Goger, & Krautgartner, 1999).
Phytoremediation Enhancement
Research explores the enhancement of phytoremediation, the process of using plants to remove or neutralize pollutants, for compounds like 2,4-dichlorophenoxyacetic acid. This research might be applicable to this compound, offering ways to mitigate its environmental impact (Germaine et al., 2006).
Water Pollution and Removal Methods
Studies on strategies for removing chlorophenoxyacetic acids, including compounds similar to this compound, from polluted water sources, are significant. This research provides valuable methods for dealing with water contamination by these compounds (EvyAliceAbigail et al., 2017).
Role in Enzymatic Catalysis
Research into the role of halogen bonds in enzymatic catalysis involving chlorophenylacetic acids, including this compound, provides insights into the biochemical processes and potential pharmaceutical applications of these compounds (Jiang et al., 2016).
Mechanism of Action
Mode of Action
It is known that certain compounds can form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins .
Biochemical Pathways
Chlorodiphenylacetic acid might be involved in the degradation of aromatic compounds, similar to Phenylacetic acid (PAA). The bacterial PAA pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity . .
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound .
Safety and Hazards
Chlorodiphenylacetic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to this compound and similar compounds. For instance, one paper discusses the biological potential of indole derivatives , and another reviews the synthesis and pharmacological activities of azo dye derivatives . A third paper discusses the reaction between this compound and thiourea .
Properties
IUPAC Name |
2-chloro-2,2-diphenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRMHFPTLFNSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225731 | |
Record name | Chlorodiphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7475-56-1 | |
Record name | α-Chloro-α-phenylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7475-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorodiphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007475561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC400464 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorodiphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodiphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORODIPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK7UX6RTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reactions Chlorodiphenylacetic acid undergoes, and what byproducts can be formed?
A1: this compound exhibits reactivity with various nucleophiles. For instance, it reacts with thiourea under specific conditions, leading to the formation of 5,5-diphenylpseudothiohydantoin. [] This reaction also yields byproducts like 2-(diphenylmethyl)imino-4-oxo-5,5-diphenylthiazolidine and/or bis(diphenylmethyl) disulfide, particularly under conditions favoring decarboxylation of the acid. [] Furthermore, this compound and its methyl ester readily react with sodium formate, resulting in the substitution of chlorine and formation of α-formyloxy products. [] This reaction highlights the influence of formate ions on the reaction equilibrium. []
Q2: How does the structure of this compound influence its reactivity compared to similar compounds?
A2: Research suggests that the presence of the chlorine atom in this compound significantly impacts its reactivity. For example, in reactions with formic acid, this compound and its methyl ester show a greater tendency to undergo substitution reactions compared to diphenylmethanol and diphenylchloromethane. [] This difference in reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbon atom attached to it. []
Q3: Are there any documented reactions involving the conversion of this compound derivatives?
A3: Yes, studies have explored the interconversion of this compound derivatives. Specifically, research indicates that thionyl chloride can facilitate the conversion of this compound anhydride to Chlorodiphenylacetylbenzilic acid chloride. [] This finding highlights the potential for using specific reagents to modify and potentially tune the reactivity of this compound derivatives. []
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